11-Keto Flunisolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

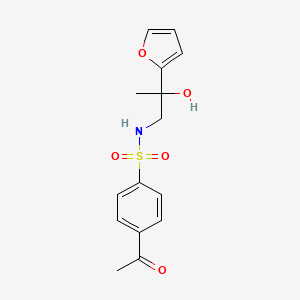

11-Keto Flunisolide is a derivative of Flunisolide, which is a corticosteroid related to Prednisolone commonly used to treat allergic rhinitis .

Molecular Structure Analysis

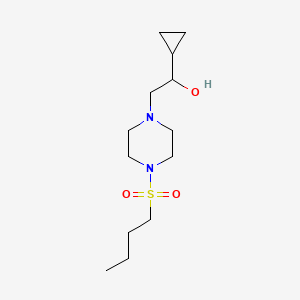

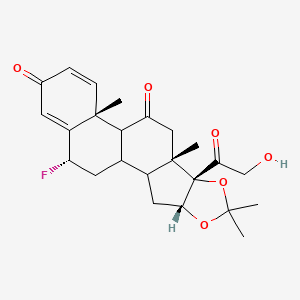

The molecular formula of this compound is C24H29FO6 . The molecular weight is 432.48 . The structure is quite complex, with multiple rings and functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 583.8±50.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 . It’s also known that the compound is a white solid .Aplicaciones Científicas De Investigación

Metabolic Insights and Clinical Observations

Flunisolide metabolizes extensively into a major metabolite, 6β,11β,16α,17α,21-penta-hydroxypregna-1,4-diene-3,20-dione 16,17-acetonide (6β-OH metabolite), which possesses corticoid activities significantly less potent than flunisolide itself. This metabolic transformation explains why flunisolide can be administered via nasal and inhalation routes in therapeutically effective doses without significantly reducing adrenal function, emphasizing its favorable profile for topical applications (Chaplin et al., 1980).

Mechanism for Oxidative Defluorination

Research elucidates the oxidative defluorination of flunisolide, detailing how it is metabolized to various compounds through a multi-enzyme pathway, involving a cytochrome P-450-mediated monoxygenase and a cytochrome P-450-independent enzyme for converting the 6-keto metabolite to the 6β-OH metabolite. This pathway underlines the complex metabolism of flunisolide and its metabolites' reduced corticoid activity, which is crucial for minimizing systemic effects while maintaining local efficacy (Teitelbaum et al., 1981).

Pharmacokinetic Drug-Drug Interactions

Flunisolide's interactions in the context of pharmacokinetics and drug-drug interactions highlight the intricate balance of its metabolic pathways and the potential implications for clinical use, underscoring the importance of understanding these dynamics for optimizing therapeutic strategies without compromising safety (Lu et al., 2008).

Application in Allergic Rhinitis Treatment

Clinical trials have demonstrated the efficacy and safety of flunisolide in treating allergic rhinitis, offering significant relief from symptoms such as sneezing, nasal stuffiness, and secretions. These findings support its utility in managing seasonal allergies with minimal risk of adrenal suppression, thereby providing a reliable option for patients suffering from allergic rhinitis (Kammermeyer et al., 1977).

Insights into Fibroblast Growth

Research comparing the effects of 11β-hydroxy and 11-keto corticosteroids on fibroblast growth reveals differential impacts, shedding light on the nuanced roles these compounds play in cellular processes. This research may have implications for understanding how flunisolide and its metabolites influence tissue regeneration and repair, contributing to the broader knowledge of corticosteroid effects on cell growth and function (Berliner & Ruhmann, 1966).

Mecanismo De Acción

The mechanism of action of 11-Keto Flunisolide is likely similar to that of Flunisolide, given that it’s a derivative. Flunisolide is a glucocorticoid receptor agonist. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .

Safety and Hazards

Propiedades

IUPAC Name |

(4R,8S,9S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16,19-20,26H,8-11H2,1-4H3/t13?,14?,16-,19+,20?,22-,23-,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJDQDXOWURJBR-LKFRCWSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2730773.png)

![1-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;dihydrochloride](/img/structure/B2730774.png)

![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2730775.png)

![ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2730777.png)

![(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2730781.png)

![5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole](/img/structure/B2730785.png)

![(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2730791.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2730793.png)